
Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is a synthetic organic compound belonging to the indolinone family This compound is characterized by its indolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrrole ring The presence of the oxo group at the 2-position and the diphenyl substitution at the 3-position further defines its chemical identity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The initial step involves the synthesis of the indolinone core. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole structure.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Diphenyl Substitution: The diphenyl groups at the 3-position can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as the catalyst.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide has found applications in several scientific research areas:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its indolinone core is a common motif in kinase inhibitors, which are important in cancer therapy.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. The indolinone core can mimic the natural substrate of these enzymes, leading to competitive inhibition. The diphenyl groups and the acetamide moiety contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Oxo-3-phenylindolin-1-yl)acetamide: Lacks one phenyl group compared to N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide.
N-(2-Oxo-3,3-diphenylindolin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Oxo-3,3-diphenylindolin-1-yl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of two phenyl groups at the 3-position enhances its hydrophobic interactions, making it a potent inhibitor in enzyme assays. Additionally, the acetamide group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
61458-12-6 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-(2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H18N2O2/c1-16(25)23-24-20-15-9-8-14-19(20)22(21(24)26,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,25) |
InChI-Schlüssel |
SSRRBDGPOFQXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


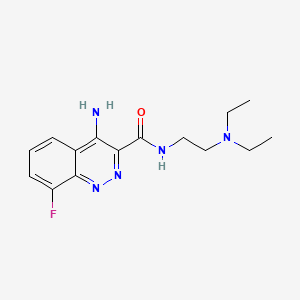
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)

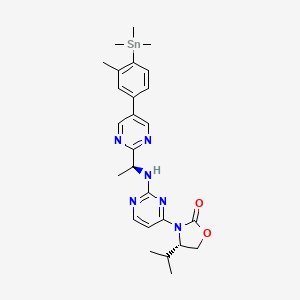
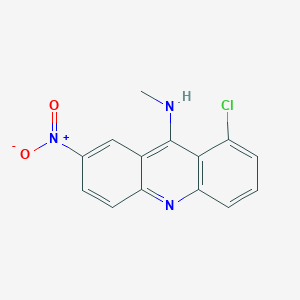
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
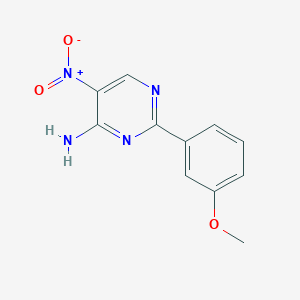
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
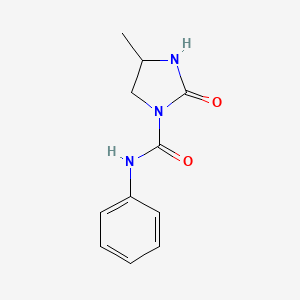
![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)
